![molecular formula C20H23NO6 B4942384 4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B4942384.png)
4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene, commonly known as ANE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANE is a complex molecule that can be synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of ANE is not fully understood. However, studies have suggested that ANE induces apoptosis in cancer cells by activating the mitochondrial pathway. ANE has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that ANE has several biochemical and physiological effects. ANE has been shown to reduce the expression of inflammatory cytokines such as TNF-α and IL-6. ANE has also been shown to increase the activity of antioxidant enzymes such as SOD and CAT. In addition, ANE has been shown to reduce the expression of pro-inflammatory enzymes such as COX-2 and iNOS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ANE is its potent anti-cancer properties. ANE has been shown to induce apoptosis in cancer cells at low concentrations. ANE also has anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of ANE is its complex structure, which makes it difficult to synthesize and purify.
Direcciones Futuras
The potential therapeutic applications of ANE are vast and require further research. Some of the future directions for ANE research include:
1. Studying the pharmacokinetics and pharmacodynamics of ANE in vivo.
2. Developing novel ANE derivatives with improved potency and selectivity.
3. Investigating the role of ANE in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Studying the synergistic effects of ANE with other anti-cancer drugs.
5. Investigating the role of ANE in the treatment of viral infections.
Conclusion:
ANE is a complex molecule that has gained significant attention in scientific research due to its potential therapeutic applications. ANE has potent anti-cancer, anti-inflammatory, and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases. However, further research is required to fully understand the mechanism of action and the pharmacokinetics of ANE. The future directions for ANE research are vast and require interdisciplinary collaboration among scientists and researchers.
Métodos De Síntesis
The synthesis of ANE is a complex process that involves several steps. One of the most commonly used methods for the synthesis of ANE is the Knoevenagel condensation reaction. This reaction involves the condensation of 2-nitrophenylacetic acid with 4-allyl-2-methoxyphenol in the presence of a base catalyst. The resulting product is then further reacted with ethylene glycol diglycidyl ether to obtain ANE.
Aplicaciones Científicas De Investigación
ANE has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of ANE is in the treatment of cancer. Studies have shown that ANE has potent anti-cancer properties and can induce apoptosis in cancer cells. ANE has also been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Propiedades
IUPAC Name |
2-methoxy-1-[2-[2-(2-nitrophenoxy)ethoxy]ethoxy]-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-3-6-16-9-10-19(20(15-16)24-2)27-14-12-25-11-13-26-18-8-5-4-7-17(18)21(22)23/h3-5,7-10,15H,1,6,11-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCQPZWXIXCEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4942317.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4942325.png)
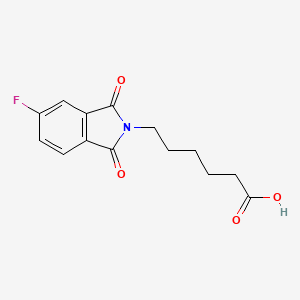
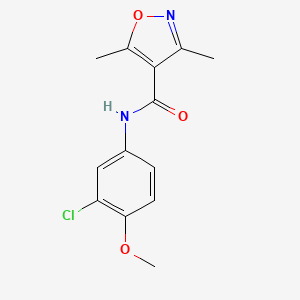
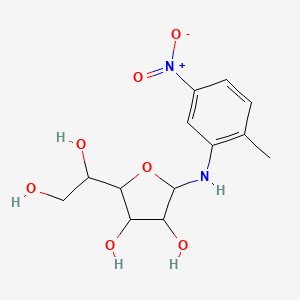
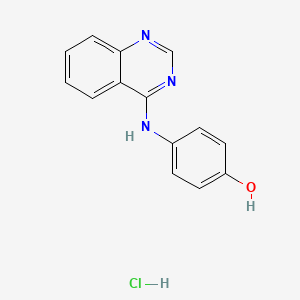
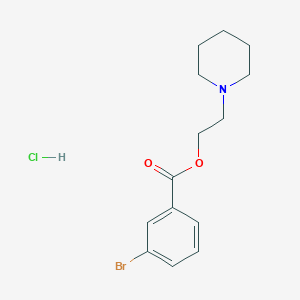
![3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4942352.png)
![2-bromo-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4942360.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline](/img/structure/B4942390.png)
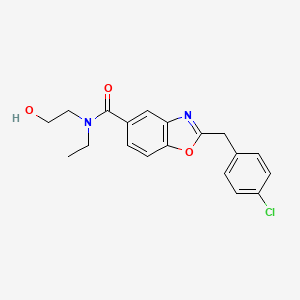
![9-[(dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4942402.png)

![allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4942409.png)